N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide
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Overview
Description
N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide is a complex organic compound characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, nitro, and indole groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, which is then functionalized to introduce the hydroxyl and nitro groups. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyl Group: This step often involves selective hydroxylation using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Final Assembly: The nitrophenyl group is introduced through nitration reactions, and the final compound is assembled through condensation reactions involving the indole derivative and the nitrobenzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.
Medicine
In medicinal chemistry, N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide: shares similarities with other indole derivatives, such as indomethacin and tryptophan derivatives.
Piperazine derivatives: like fluphenazine and trifluoperazine also exhibit structural similarities.
Uniqueness
What sets this compound apart is its combination of multiple functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
Properties
CAS No. |
100696-26-2 |
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Molecular Formula |
C26H22N8O8 |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide |
InChI |
InChI=1S/C26H22N8O8/c35-25(17-13-20(33(39)40)15-21(14-17)34(41)42)28-27-24-22-3-1-2-4-23(22)31(26(24)36)16-29-9-11-30(12-10-29)18-5-7-19(8-6-18)32(37)38/h1-8,13-15,36H,9-12,16H2 |
InChI Key |
YJBLWDJCDUXVLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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